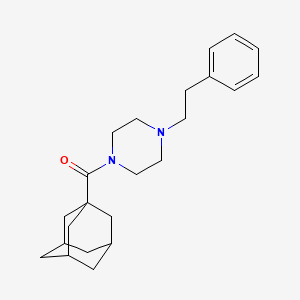
1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine is a synthetic organic compound that features a unique structure combining an adamantane moiety, a carbonyl group, and a piperazine ring substituted with a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine can be synthesized through a multi-step process:
Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.
Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with piperazine to form 1-(adamantane-1-carbonyl)piperazine.
Alkylation: Finally, the 1-(adamantane-1-carbonyl)piperazine is alkylated with 2-phenylethyl bromide to yield this compound.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with antiviral, antibacterial, or anticancer properties.
Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in developing advanced materials with specific mechanical or thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, inhibiting their activity or modulating their function. The adamantane moiety can enhance membrane permeability, allowing the compound to reach intracellular targets.
Biological Studies: The compound can bind to proteins or nucleic acids, affecting their structure and function, thereby providing insights into biological processes.
Comparación Con Compuestos Similares
1-(Adamantane-1-carbonyl)-4-(2-phenylethyl)piperazine can be compared with other compounds that feature similar structural motifs:
1-(Adamantane-1-carbonyl)piperazine: Lacks the phenylethyl group, which may result in different biological activity and physical properties.
4-(2-Phenylethyl)piperazine: Lacks the adamantane-1-carbonyl group, which may affect its stability and interaction with biological targets.
1-(Adamantane-1-carbonyl)-4-methylpiperazine: Substitutes the phenylethyl group with a methyl group, potentially altering its chemical reactivity and biological effects.
The uniqueness of this compound lies in the combination of the adamantane moiety, the carbonyl group, and the phenylethyl-substituted piperazine ring, which together confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H32N2O |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
1-adamantyl-[4-(2-phenylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H32N2O/c26-22(23-15-19-12-20(16-23)14-21(13-19)17-23)25-10-8-24(9-11-25)7-6-18-4-2-1-3-5-18/h1-5,19-21H,6-17H2 |
Clave InChI |
VSFYVNDRAWTPAR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


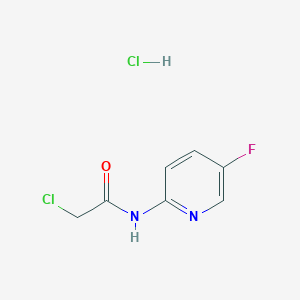
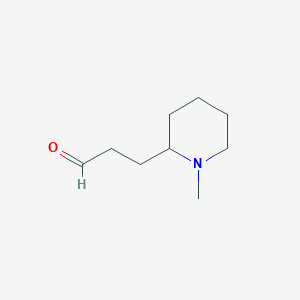
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(6R,9S,15S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13587564.png)
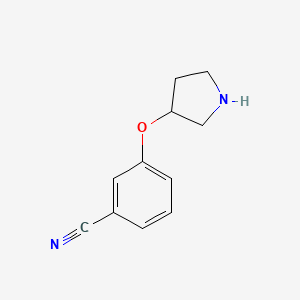
![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
![tert-Butyl ((4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl)methyl)carbamate](/img/structure/B13587584.png)
![6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid](/img/structure/B13587593.png)
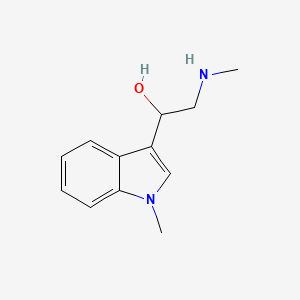
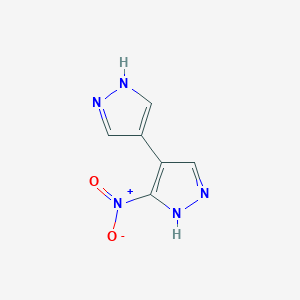
![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
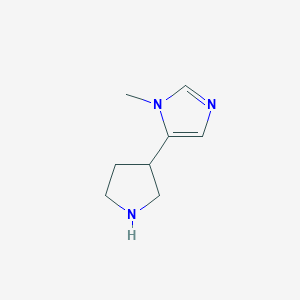
![N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B13587612.png)
![4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)
